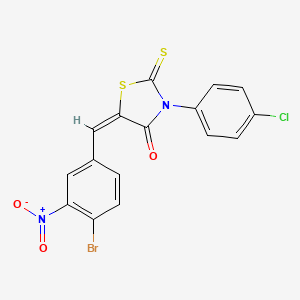

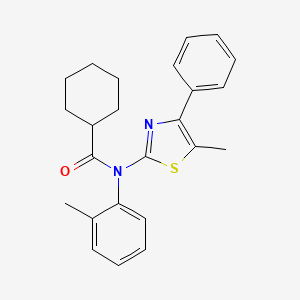

![molecular formula C17H19F2N5O2S B4539611 1-(difluoromethyl)-3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4539611.png)

1-(difluoromethyl)-3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide

説明

This compound is part of the 1,5-diarylpyrazole class and has garnered attention due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor.

Synthesis Analysis

- Extensive structure-activity relationship (SAR) work identified potent COX-2 inhibitors in this class. These compounds, including celecoxib, were synthesized through modification of pyrazole analogs containing potential metabolic sites to achieve acceptable pharmacokinetic profiles (Penning et al., 1997).

- Another synthesis process from para-methyl-acetophenone and ethyl trifluoroacetate was reported, with the effects of base amount, solvent, reaction temperature, and time on yield being investigated (Zhang Peng-yun, 2013).

Molecular Structure Analysis

- The molecular structure was elucidated using techniques like 1H NMR, 13C NMR, 19F NMR, and various spectroscopic methods. The presence of fluorine atoms significantly influenced the chemical shifts and splitting patterns (Yamali et al., 2020).

- Quantum mechanical calculations and spectroscopic analyses (FT-IR, FT-Raman, UV) were conducted to understand the molecular orbital, NLO, NBO, NLMO, and MESP of this compound (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

- This class of compounds has been studied for their inhibitory activities against various enzymes like carbonic anhydrase I and II and acetylcholinesterase, showing significant inhibitory profiles at nanomolar levels (Various Authors, 2016-2020).

Physical Properties Analysis

- The physical properties like solubility, melting point, and stability under different conditions are not directly addressed in the available literature.

Chemical Properties Analysis

- The compound's reactivity, particularly in inhibiting specific enzymes, has been a major focus. It shows promise in inhibiting carbonic anhydrase and acetylcholinesterase enzymes, relevant in various physiological processes and potential therapeutic applications (Various Authors, 2016-2020).

特性

IUPAC Name |

1-(difluoromethyl)-3,5-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O2S/c1-11-6-4-5-7-14(11)10-23-9-8-15(21-23)22-27(25,26)16-12(2)20-24(13(16)3)17(18)19/h4-9,17H,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSFPXQPINOOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=C(N(N=C3C)C(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4539530.png)

![N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4539537.png)

![N-[3-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B4539553.png)

![2-(butylthio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4539568.png)

![4-{[(cyclohexylamino)carbonothioyl]amino}-N-mesitylbenzenesulfonamide](/img/structure/B4539587.png)

![2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide](/img/structure/B4539616.png)

![N-benzyl-2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4539623.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4539626.png)

![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4539629.png)